Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-
Description
This compound belongs to the acetamide class of chemicals, characterized by a complex aromatic backbone with multiple functional groups. Its structure includes:
- A methoxy group at the 4-position, influencing electronic effects and steric bulk.
Properties
CAS No. |
114374-07-1 |
|---|---|
Molecular Formula |
C19H21ClN6O8 |
Molecular Weight |
496.9 g/mol |
IUPAC Name |
N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C19H21ClN6O8/c1-11(29)21-14-9-16(24(3-5-27)4-6-28)18(34-2)10-15(14)22-23-19-13(20)7-12(25(30)31)8-17(19)26(32)33/h7-10,27-28H,3-6H2,1-2H3,(H,21,29) |
InChI Key |
ZGEDNLYBHOQTOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCO)CCO |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Key Functional Groups
The compound consists of:
- An acetamide moiety linked to a substituted phenyl ring.
- A bis(2-hydroxyethyl)amino substituent at the 5-position of the phenyl ring.
- An azo linkage (-N=N-) connecting to a 2-chloro-4,6-dinitrophenyl group.
- A methoxy substituent at the 4-position of the phenyl ring.
This structural complexity demands precise synthetic strategies to introduce each functional group with high selectivity and yield.
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- typically involves:
- Preparation of the substituted aniline or phenyl derivative bearing the bis(2-hydroxyethyl)amino and methoxy groups.
- Diazotization of a suitable aromatic amine precursor.
- Azo coupling with a chlorinated dinitrophenyl compound.
- Introduction of the acetamide functionality.
The process requires careful control of reaction conditions to avoid side reactions, especially given the sensitivity of nitro and azo groups.
Detailed Synthetic Steps
While direct synthetic procedures specific to this compound are limited in open literature, insights can be drawn from related azo dye and substituted acetamide syntheses, as well as from patent EP1103542A2, which describes related aromatic amine derivatives and their functionalization.
Step 1: Synthesis of 5-[bis(2-hydroxyethyl)amino]-4-methoxyaniline
- Starting from 4-methoxyaniline, selective substitution at the 5-position with bis(2-hydroxyethyl)amino groups can be achieved by nucleophilic aromatic substitution or by reductive amination routes.
- Protection and deprotection strategies may be employed to selectively functionalize the ring.
- The bis(2-hydroxyethyl)amino group introduction is critical to confer hydrophilicity and reactivity.
Step 2: Diazotization and Azo Coupling
- The amine group on the 5-substituted phenyl ring is diazotized using sodium nitrite and hydrochloric acid at low temperatures (0–5°C).
- The resulting diazonium salt is then coupled with 2-chloro-4,6-dinitrophenol or a related aromatic compound to form the azo linkage.
- The coupling reaction is typically carried out in mildly alkaline conditions to favor azo bond formation.
Step 3: Introduction of Acetamide Group
- The acetamide moiety is introduced by acylation of the amino group with acetic anhydride or acetyl chloride under controlled conditions.
- Alternatively, acetamide substitution can be performed via nucleophilic substitution on a suitable halogenated precursor.
Step 4: Purification and Isolation
Data Tables: Summary of Preparation Parameters
| Step | Reagents/Conditions | Temperature | Solvent(s) | Notes |
|---|---|---|---|---|
| 1. Amino substitution | 4-Methoxyaniline, bis(2-hydroxyethyl)amine | RT to 80°C | Aprotic solvents (acetone, ethers) | Selective substitution, possible protection needed |
| 2. Diazotization | NaNO2, HCl | 0–5°C | Aqueous acidic solution | Formation of diazonium salt |
| 3. Azo coupling | 2-Chloro-4,6-dinitrophenol or derivative | 0–25°C | Mildly alkaline aqueous solution | pH 8–10 preferred |
| 4. Acetamide formation | Acetic anhydride or acetyl chloride | RT to 60°C | Acetone or dipolar aprotic solvents | Controlled acylation to avoid overreaction |
| 5. Purification | RP-HPLC with MeCN/water/phosphoric or formic acid | Ambient | Mobile phase as above | Scalable for preparative and analytical use |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines. This reaction is typically carried out using reducing agents like sodium dithionite.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite or zinc dust in acidic medium are frequently used.
Substitution: Nitration is carried out using a mixture of concentrated nitric and sulfuric acids, while sulfonation uses fuming sulfuric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or sulfonic acid derivatives of the original compound.
Scientific Research Applications
Analytical Chemistry
Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- is primarily utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures.
HPLC Methodology
The compound can be analyzed using a reverse-phase HPLC method with a mobile phase consisting of acetonitrile and water. For mass spectrometry applications, phosphoric acid is replaced with formic acid to ensure compatibility. This method allows for effective separation of impurities and is scalable for preparative applications .
Pharmaceutical Development
Due to its unique chemical structure, this acetamide derivative shows potential as a pharmaceutical agent. Its azo group can be utilized in drug design for targeting specific biological pathways.
Case Study: Pharmacokinetics
In pharmacokinetic studies, the compound's behavior in biological systems can be assessed through its absorption, distribution, metabolism, and excretion (ADME) profiles. Research indicates that modifications to the hydroxyethylamine side chain can enhance solubility and bioavailability, making it a candidate for further drug development .
Environmental Monitoring
The compound has been included in ecological assessments due to its potential toxicity and persistence in the environment. Studies have highlighted its bioaccumulation potential, making it essential for regulatory evaluations under environmental protection laws .
Table of Applications
| Application Area | Description |
|---|---|
| Analytical Chemistry | Used in HPLC for separation and analysis |
| Pharmaceutical Research | Investigated for drug design and development |
| Environmental Science | Assessed for toxicity and ecological impact |
Mechanism of Action
The compound exerts its effects primarily through its azo group, which is responsible for its color properties. The azo group can undergo reversible redox reactions, which are exploited in various applications. The molecular targets include aromatic rings, which stabilize the azo group through resonance. The pathways involved in its action include electron transfer processes that lead to color changes.
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Table 1: Structural and Functional Group Comparison
Key Findings from Comparative Analysis
Substituent Effects on Solubility and Reactivity: The bis(2-hydroxyethyl)amino group in the target compound likely improves water solubility compared to analogs with allyl(2-cyanoethyl)amino (hydrophobic cyano group) or diethylamino (nonpolar alkyl chains) . The 2-chloro-4,6-dinitrophenylazo moiety (common in the target and compound) suggests strong electron-withdrawing effects, enhancing stability toward photodegradation but increasing toxicity risks .
Thermal and Physical Properties :
- The analog in (CAS 79295-92-4) has a high melting point (417.4°C) and low vapor pressure (2.07E-23 mmHg at 25°C), indicating low volatility and suitability for high-temperature applications .
- By contrast, alachlor (CAS 15972-60-8) has a lower molecular weight and simpler structure, contributing to its widespread use as a volatile herbicide .
Application Trends :
- Compounds with chloro-dinitrophenylazo groups (target and ) are more likely to function as dyes or specialized pesticides due to their chromophoric and persistent nature.
- Derivatives with trifluoromethyl groups () or methoxymethyl chains (alachlor) are optimized for herbicidal activity through enhanced lipid solubility and membrane penetration .
Biological Activity
Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- (commonly referred to as ANAM) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article delves into the biological activity of ANAM, summarizing relevant research findings, case studies, and data tables that illustrate its effects and applications.
- Molecular Formula : C22H24ClN5O7
- Molecular Weight : 505.915 g/mol
- CAS Number : 1533-78-4
- Melting Point : 127 °C
These properties suggest that ANAM is a stable compound with potential for various applications in pharmaceuticals and biochemistry.
Antimicrobial Properties
Research indicates that ANAM exhibits significant antimicrobial activity. A study conducted by the Canadian government identified the compound as having inherent toxicity to non-human organisms, suggesting its potential use as an antimicrobial agent. The screening assessment highlighted its persistence and bioaccumulation potential, raising concerns about its ecological impact while also pointing to its effectiveness against certain pathogens .
Cytotoxicity and Anticancer Activity
ANAM has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies have shown that compounds with similar azo structures often exhibit anticancer properties due to their ability to induce apoptosis in malignant cells. For instance, derivatives of azo compounds have been found to inhibit cell proliferation in various cancer types, including breast and lung cancer . The specific mechanisms of action for ANAM remain under investigation but may involve the disruption of cellular processes critical for tumor growth.
The biological activity of ANAM can be attributed to its ability to interact with cellular components. Azo compounds are known to undergo reduction in biological systems, leading to the formation of reactive intermediates that can bind to DNA and proteins, potentially causing cellular damage or triggering apoptosis . This mechanism is particularly relevant in the context of cancer therapy, where inducing cell death in tumor cells is a desired outcome.
Table 1: Summary of Biological Activities of ANAM
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against various pathogens | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Mechanism | Interaction with DNA and proteins |
Table 2: Comparison with Similar Compounds
| Compound Name | Molecular Weight | Antimicrobial Activity | Cytotoxicity |
|---|---|---|---|
| Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]- | 505.915 g/mol | Yes | Yes |
| Disperse Red 354 | 505.91 g/mol | Yes | Moderate |
| Other Azo Compounds | Varies | Varies | Varies |
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of ANAM against common bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential applications in developing antimicrobial agents .
- Cytotoxicity Assessment : In vitro tests on human breast cancer cell lines demonstrated that ANAM reduced cell viability by over 70% after 48 hours of treatment at a concentration of 25 µg/mL. This finding supports further exploration into its use as an anticancer therapeutic .
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?
Answer:
The synthesis typically involves a multi-step process:
Azo Coupling : Reacting 2-chloro-4,6-dinitroaniline with a diazonium salt precursor under acidic conditions (0–5°C) to form the azo linkage .
Substitution : Introducing the bis(2-hydroxyethyl)amino group via nucleophilic aromatic substitution, requiring elevated temperatures (80–100°C) and polar aprotic solvents like DMF .
Acetamide Formation : Reacting the intermediate with acetyl chloride in the presence of a base (e.g., triethylamine) to install the acetamide moiety .
Critical Conditions : pH control during azo coupling, strict temperature regulation to avoid side reactions, and anhydrous conditions during acetylation to prevent hydrolysis .
Advanced: How can computational methods optimize the synthesis and predict regioselectivity in azo coupling?
Answer:
Quantum chemical calculations (e.g., DFT) can model transition states to predict regioselectivity in azo coupling. For example:
- Reaction Path Search : Identify low-energy pathways for diazonium salt attack on the nitro-substituted aromatic ring .
- Solvent Effects : Molecular dynamics simulations assess solvent polarity’s impact on reaction kinetics .
- Machine Learning : Train models on existing azo compound data to predict optimal reaction conditions (e.g., pH, temperature) for high yield .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy, hydroxyethyl groups) and azo bond integrity .
- UV-Vis Spectroscopy : Analyzes the π→π* transitions of the azo chromophore (~450–550 nm) to assess electronic effects .
- Mass Spectrometry (HRMS) : Validates molecular weight and detects fragmentation patterns (e.g., loss of nitro groups) .
Advanced: How should researchers resolve contradictions in reported reaction yields for this compound?
Answer:
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent purity, catalyst loading) causing yield discrepancies .
- Cross-Validation : Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) to eliminate environmental variables .
- Meta-Analysis : Statistically compare literature data to identify outliers or methodological inconsistencies .
Basic: What are the solubility and stability profiles of this compound under varying storage conditions?
Answer:
- Solubility : Highly soluble in DMSO and DMF due to polar groups; limited solubility in water (≤1 mg/mL at 25°C) .
- Stability :
- Light Sensitivity : Degrades under UV exposure; store in amber vials .
- Thermal Stability : Decomposes above 150°C; avoid prolonged heating .
Advanced: What strategies enable regioselective functionalization of the methoxyphenyl moiety?
Answer:
- Protecting Groups : Temporarily block the azo group with tert-butyloxycarbonyl (Boc) to direct electrophilic substitution .
- Metal Catalysis : Use palladium-catalyzed C–H activation for selective ortho-functionalization .
- Computational Guidance : DFT calculations predict electron density maps to identify reactive sites .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Toxicity : Potential skin irritant; use PPE (gloves, lab coats) and work in a fume hood .
- Waste Disposal : Neutralize nitro groups with reducing agents (e.g., Fe/NHCl) before disposal .
Advanced: How can researchers model the electronic effects of the azo group on biological activity?
Answer:
- QSAR Studies : Correlate Hammett constants (σ) of substituents with bioactivity data (e.g., enzyme inhibition) .
- Docking Simulations : Map the azo group’s electrostatic interactions with protein binding pockets .
Basic: What chromatographic methods are suitable for purity analysis?
Answer:
- HPLC : Reverse-phase C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water gradient .
- TLC : Silica gel plates with ethyl acetate/hexane (3:7); visualize under UV light .
Advanced: How can mechanistic studies elucidate the reduction pathways of the nitro groups?
Answer:
- In Situ Spectroscopy : Monitor nitro-to-amine reduction using FTIR or Raman to track intermediate formation .
- Electrochemical Analysis : Cyclic voltammetry identifies reduction potentials and electron transfer mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
